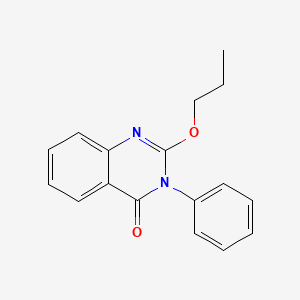

3-Phenyl-2-propoxyquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

828273-68-3 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

3-phenyl-2-propoxyquinazolin-4-one |

InChI |

InChI=1S/C17H16N2O2/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

InChI Key |

NHEPVMSTMDTDOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2 Propoxyquinazolin 4 3h One and Analogous Quinazolinone Derivatives

Classical and Established Synthetic Routes to the Quinazolinone Core

The foundational methods for constructing the quinazolinone scaffold have been pivotal in organic synthesis for over a century. These routes typically involve the cyclization of readily available starting materials.

Niementowski Reaction and its Variations

The Niementowski quinazoline (B50416) synthesis is a cornerstone in the formation of 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). wikipedia.org This reaction traditionally involves the condensation of anthranilic acids with amides. wikipedia.org First reported by Stefan von Niementowski in 1895, this method has been a subject of various modifications to improve yields and reaction conditions. nih.gov

Initially, the reaction required high temperatures and long reaction times. nih.gov However, advancements have introduced more efficient protocols. For instance, microwave irradiation has been successfully employed to accelerate the Niementowski reaction, often under solvent-free conditions, leading to high-purity products with significantly reduced reaction times. nih.govijprajournal.com One variation involves the reaction of anthranilic acid with an excess of formamide, which upon heating, yields quinazolin-4-one. generis-publishing.com The yield of this reaction can be optimized by carefully controlling the temperature and reaction duration. generis-publishing.com Researchers have also expanded the scope of the Niementowski reaction to synthesize 3-substituted and 2,3-disubstituted-4(3H)-quinazolinones by replacing amides with formic acid and primary aromatic or heteroaromatic amines. semanticscholar.orgresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| Anthranilic acid, Formamide | 130-135 °C, 2 hours | Quinazolin-4-one | 72-96% | generis-publishing.com |

| Anthranilic acid, Formamide | Microwave (60W), 20 min | Quinazolin-4-one | High | ijprajournal.com |

| 5-substituted anthranilic acid, Aromatic/heteroaromatic carboxylic acid, Amine | Microwave irradiation | 2,3-disubstituted-4(3H)-quinazolinones | Good | semanticscholar.orgresearchgate.net |

Routes from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are versatile precursors for quinazolinone synthesis. A widely used method involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate is then treated with an appropriate amine to yield the desired 3-substituted quinazolinone derivative. nih.govnih.govnih.gov This two-step process is highly adaptable and allows for the introduction of various substituents at the 2 and 3 positions of the quinazolinone core. ijprajournal.comtandfonline.com

For example, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one is achieved by first reacting anthranilic acid with benzoyl chloride to form 2-phenyl-4H-benzo[d] chim.itmdpi.comoxazin-4-one, which is then condensed with hydrazine (B178648) hydrate. nih.gov This 3-amino derivative can be further reacted with various aldehydes to produce a range of 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones. nih.gov

Modern and Advanced Synthetic Strategies for Quinazolinone Functionalization

Contemporary approaches to quinazolinone synthesis often employ transition metal catalysts to achieve higher efficiency, selectivity, and atom economy. These methods have significantly expanded the toolkit for functionalizing the quinazolinone scaffold. rsc.org

Metal-Catalyzed Reactions in Quinazolinone Synthesis

A variety of transition metals, including palladium, copper, iron, and manganese, have been utilized to catalyze the formation of quinazolinones through diverse reaction pathways such as C-H activation, cross-coupling, and cascade reactions. chim.itmdpi.comresearchgate.netnih.govfrontiersin.org These catalytic systems offer milder reaction conditions and broader substrate scope compared to classical methods. rsc.org

Palladium catalysis has emerged as a powerful tool for the synthesis of quinazolinones. researchgate.net One notable approach involves a one-pot synthesis from readily available o-nitrobenzamides and alcohols. nih.gov This cascade reaction, catalyzed by palladium, includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all occurring without the need for external reducing or oxidizing agents. nih.gov

Another innovative palladium-catalyzed method is the three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. acs.org This process proceeds via an isocyanide insertion/cyclization sequence to afford 2,3-disubstituted quinazolin-4(3H)-ones in good yields. acs.org Furthermore, palladium-catalyzed carbonylation reactions have been developed to construct the quinazolinone ring system, demonstrating the versatility of this metal in forming key heterocyclic structures. researchgate.netrsc.org The Suzuki cross-coupling reaction, a staple in C-C bond formation, has also been employed to synthesize complex quinazoline derivatives using palladium catalysts. mdpi.com

| Reactants | Catalyst/Reagents | Product Type | Reference |

| o-Nitrobenzamides, Alcohols | Palladium catalyst | 2-Substituted quinazolin-4(3H)-ones | nih.gov |

| 2-Aminobenzamides, Aryl halides, tert-Butyl isocyanide | PdCl₂, DPPP, t-BuONa | Quinazolin-4(3H)-ones | acs.org |

| 2-Bromoanilines, 2-Bromobenzyl amines, CO | Palladium catalyst | Tetracyclic quinazolinones | rsc.org |

| Bromo-substituted quinazolines, Boronic acid esters | Pd(dppf)Cl₂ | Quinazolinylphenyl-1,3,4-thiadiazoles | mdpi.com |

Copper catalysts, being more abundant and less expensive than palladium, have gained significant attention in quinazolinone synthesis. chim.it Copper-catalyzed methods often involve cascade or tandem reactions, providing efficient pathways to the desired products. chim.it For instance, a convenient synthesis of quinazolinone derivatives has been described from 2-halobenzamides and nitriles through a copper-catalyzed cascade reaction involving nucleophilic addition. chim.it

Copper catalysts are also effective in promoting the synthesis of quinazolines via the annulation of 2-aminoaryl methanols with pyridines or isoquinolines, using molecular oxygen as a green oxidant. chim.it Furthermore, copper-catalyzed oxidative annulation of anilines, alkylamines, and aldehydes presents another important route. mdpi.com The synthesis of quinazolin-4-ones through copper-catalyzed isocyanide insertion has also been reported, offering a valuable alternative to palladium-based systems. nih.govacs.org

| Reactants | Catalyst/Reagents | Product Type | Reference |

| 2-Halobenzamides, Nitriles | Copper catalyst | Quinazolinone derivatives | chim.it |

| 2-Aminoarylmethanols, Isoquinolines/Pyridines | CuCl₂, O₂ | Pyrido-fused quinazolinones | chim.it |

| 2-Azidobenzaldehyde, Anthranilamide, Terminal alkynes | CuI, Et₃N | 1,2,3-Triazolyl-quinazolinones | mdpi.com |

| Ethyl 2-isocyanobenzoate, Amines | Cu(OAc)₂·H₂O, Et₃N | 3-Alkylated quinazolinones | nih.govacs.org |

Ruthenium-Catalyzed Dehydrogenative Coupling

Ruthenium-catalyzed reactions have emerged as a powerful tool for the synthesis of quinazolines and quinazolinones through dehydrogenative and deaminative coupling reactions. organic-chemistry.orgnih.govacs.org This approach offers an efficient and sustainable alternative to traditional methods, often avoiding the use of harsh reagents and the formation of toxic byproducts. organic-chemistry.orgnih.gov

An in situ formed ruthenium catalytic system has been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazolines. nih.govacs.org Similarly, the deaminative coupling of 2-aminobenzamides with amines, catalyzed by the same ruthenium system, efficiently produces quinazolinone products. nih.govacs.org The catalytic system is typically formed from a cationic ruthenium-hydride complex and a catechol ligand. organic-chemistry.org This methodology is scalable and provides a direct route to quinazoline products without the need for reactive reagents. acs.org

A bifunctional ruthenium NNN-pincer complex has also been reported for the efficient synthesis of quinoline (B57606) and quinazoline derivatives via acceptorless dehydrogenative coupling (ADC) of alcohols. rsc.org This method is environmentally benign, producing only hydrogen and water as byproducts. rsc.org The catalytic system has demonstrated remarkably high turnover numbers (TON) for the synthesis of 2-phenylquinoline (B181262) and 2-phenylquinazoline. rsc.org

| Catalyst System | Reactants | Product | Key Features |

| In situ formed [Ru]/L | 2-Aminophenyl ketones + Amines | Quinazolines | Highly selective, avoids reactive reagents and toxic byproducts. organic-chemistry.orgnih.govacs.org |

| In situ formed [Ru]/L | 2-Aminobenzamides + Amines | Quinazolinones | Efficient formation, avoids reactive reagents and toxic byproducts. nih.govacs.org |

| Ruthenium NNN-pincer complex | 2-Aminobenzyl alcohols + Secondary alcohols/Nitriles | Quinolines/Quinazolines | Acceptorless dehydrogenative coupling, environmentally benign, high TONs. rsc.org |

C-H Functionalization of Quinazolinone Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds has become a significant strategy in organic synthesis, allowing for the diversification of complex molecules like quinazolinones. rsc.orgresearchgate.net Transition-metal catalysis plays a crucial role in these transformations, enabling arylation, amination, alkylation, and other modifications of the quinazolinone core. rsc.orgresearchgate.netresearchgate.net This approach is highly atom-economical and can significantly shorten synthetic routes.

Recent research has focused on the site-selective C-H bond functionalization of 2-aryl-quinazolinones and 3-aryl-quinazolinones. researchgate.net By carefully selecting the transition metal catalyst and reaction conditions, it is possible to control the position of functionalization, leading to a wide range of substituted quinazolinone derivatives. researchgate.net These methods provide an efficient way to access diverse nitrogen-containing heterocyclic frameworks. researchgate.net

| Functionalization Type | Catalyst | Key Features |

| Arylation | Transition Metal | Site-selective modification of the quinazolinone core. rsc.orgresearchgate.net |

| Amination | Transition Metal | Direct introduction of nitrogen-containing groups. rsc.orgresearchgate.net |

| Alkylation | Transition Metal | Formation of new carbon-carbon bonds. rsc.orgresearchgate.net |

Oxidative Cyclization Reactions

Oxidative cyclization is a common and effective method for the synthesis of quinazolin-4(3H)-ones. researchgate.net This approach typically involves the cyclization of a suitable precursor followed by an oxidation step to form the aromatic quinazolinone ring. researchgate.net Various oxidizing agents and catalytic systems have been employed to facilitate this transformation.

A bioinspired cooperative catalytic system using laccase/DDQ has been applied for the aerobic oxidative cyclization synthesis of quinazolinones, achieving yields of 80–95%. researchgate.net This method utilizes air or O2 as the oxidant in an aqueous medium at ambient temperature. researchgate.net Another approach involves a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to produce functionalized pyrroloquinazolinones. nih.govbeilstein-journals.org The reaction conditions for this transformation have been optimized, with the best results obtained using 2.5 equivalents of PIFA in 2,2,2-trifluoroethanol (B45653) at 0 °C. nih.govbeilstein-journals.org

Transition-metal-free oxidative cyclization methods have also been developed. For instance, the synthesis of fused quinazolinones from N-pyridylindoles can be achieved using a combination of (diacetoxyiodo)benzene (B116549) and K2S2O8. acs.org This reaction is operationally simple, has a broad substrate scope, and proceeds in a short reaction time. acs.org

| Method | Reactants | Key Features |

| Aerobic Oxidative Cyclization | 2-Aminobenzamides + Aldehydes | Laccase/DDQ catalysis, uses air or O2 as oxidant, aqueous media. researchgate.net |

| PIFA-Initiated Oxidative Cyclization | 2-(3-butenyl)quinazolin-4(3H)-ones | Regioselective, forms functionalized pyrroloquinazolinones. nih.govbeilstein-journals.org |

| Transition-Metal-Free Oxidative Cyclization | N-Pyridylindoles | Uses (diacetoxyiodo)benzene and K2S2O8, broad substrate scope. acs.org |

One-Pot Synthetic Procedures

One-pot syntheses of quinazolinone derivatives are highly desirable as they offer increased efficiency, reduced waste, and simplified purification procedures. orientjchem.orgrsc.org These methods often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to generate the final product.

A facile one-pot condensation reaction for the synthesis of quinazolinone derivatives has been developed using ammonia (B1221849) as the amine source, resulting in the formation of four new C-N bonds in good to excellent yields. rsc.org Another efficient one-pot procedure involves the reaction of 2-aminobenzamide (B116534) and aromatic benzoyl chlorides under solvent-free conditions using SBA-Pr-SO3H as a nano solid acid catalyst. orientjchem.org This heterogeneous catalyst can be easily removed and reused, making the process environmentally benign. orientjchem.org

Furthermore, a three-component, one-pot condensation of isatoic anhydride, an amine, and an aldehyde can be used to synthesize a variety of dihydroquinazolinones. iau.iropenmedicinalchemistryjournal.com This reaction can be promoted by various catalysts, including nano-CoAl2O4 under ultrasound irradiation. iau.ir

| Reactants | Catalyst/Conditions | Key Features |

| 2-Halobenzonitriles + Amines + Aldehydes | Copper-mediated | In situ amine generation from ammonia. rsc.org |

| 2-Aminobenzamide + Benzoyl Chlorides | SBA-Pr-SO3H (nano solid acid) | Solvent-free, reusable catalyst. orientjchem.org |

| Isatoic Anhydride + Amine + Aldehyde | Nano-CoAl2O4 / Ultrasound | Efficient, high yields, short reaction times. iau.ir |

Green Chemistry Approaches in Quinazolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinone derivatives to develop more sustainable and environmentally friendly processes. tandfonline.comresearchgate.nettandfonline.com These approaches focus on the use of alternative energy sources, greener solvents, and catalysts that can be easily recovered and reused. tandfonline.comsci-hub.cat

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. scholarsresearchlibrary.comfrontiersin.orgresearchgate.net The application of microwave technology to the synthesis of quinazolinones has been extensively explored. tandfonline.comresearchgate.netnih.gov

A facile and green one-pot synthesis of quinazolinone inhibitors was developed using microwave irradiation under solvent-free conditions. nih.gov This method utilizes a commercially available copper catalyst for the reaction of 2-aminobenzamide derivatives with various alcohols, affording the desired products in moderate to high yields. nih.gov Microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has also been reported as a green, rapid, and efficient method for synthesizing quinazolinone derivatives. sci-hub.cat

| Reactants | Catalyst/Conditions | Key Features |

| 2-Aminobenzamide derivatives + Alcohols | Copper catalyst, solvent-free, microwave | One-pot, moderate to high yields. nih.gov |

| Substituted 2-halobenzoic acids + Amidines | Iron catalyst, water, microwave | Green, rapid, high yields. sci-hub.cat |

| Anthranilic acid + Amines + Orthoester | Microwave reactor | One-pot, one-step reaction. tandfonline.comresearchgate.net |

Ultrasound-Promoted Synthesis

Ultrasound irradiation is another alternative energy source that can enhance chemical reactivity through the phenomenon of acoustic cavitation. iau.irresearchgate.net This technique has been successfully applied to the synthesis of quinazolinone derivatives, often resulting in shorter reaction times and improved yields. nih.govingentaconnect.com

A three-component reaction for the synthesis of 2-aryl-quinazolin-4(1H)-ones has been developed under ultrasound irradiation using a catalytic amount of citric acid. ingentaconnect.combenthamdirect.com This one-pot reaction of 2-aminobenzonitrile, ammonium (B1175870) hydroxide (B78521) or glycine, and benzaldehydes is performed at room temperature and is considered a clean and environmentally safe route. ingentaconnect.combenthamdirect.com Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives can be promoted by Pt-MWCNTs nanocomposites under ultrasound irradiation in a one-pot, three-component coupling reaction of isatoic anhydride, an aldehyde, and an ammonium salt or primary amine. researchgate.net The use of ultrasound in these methods often leads to better yields and selectivities compared to conventional techniques. researchgate.net

| Reactants | Catalyst/Conditions | Key Features |

| 2-Aminobenzonitrile + Ammonium hydroxide/Glycine + Benzaldehydes | Citric acid, ultrasound | Three-component, room temperature, green. ingentaconnect.combenthamdirect.com |

| Isatoic anhydride + Aldehyde + Ammonium salt/Primary amine | Pt-MWCNTs nanocomposite, ultrasound | One-pot, three-component, short reaction times. researchgate.net |

| Isatoic anhydride + Benzaldehydes + Primary amine/Ammonium acetate | Nano-CoAl2O4, ultrasound | One-pot, three-component, high yields. iau.ir |

Utilization of Deep Eutectic Solvents (DES)

In the pursuit of greener and more sustainable chemical processes, deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. mdpi.commdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. researchgate.net Their negligible volatility, high thermal stability, biodegradability, and recyclability make them highly attractive for organic synthesis. mdpi.com

Several studies have demonstrated the successful application of DESs in the synthesis of quinazolinone derivatives, often leading to excellent product yields and simplified work-up procedures. mdpi.com A common and effective DES for this purpose is a mixture of choline (B1196258) chloride and urea (B33335). This medium has been successfully employed in the reaction of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, showcasing the versatility of DESs in facilitating quinazolinone synthesis. researchgate.net Another notable example involves the use of an L-(+)-tartaric acid–choline chloride DES, which, when combined with ultrasonic irradiation, provides a rapid and efficient method for preparing bis-quinazolinones. mdpi.com This sono-synthesis approach highlights the synergistic effect of green solvents and energy-efficient techniques. mdpi.comsapub.org

The choice of DES components can be tailored to the specific reaction, with acidic DESs like those prepared from lactic acid, oxalic acid, or L-(+)-tartaric acid with choline chloride showing considerable rate enhancement for certain transformations. mdpi.com For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been efficiently promoted by a ZnCl2/urea DES, which not only acts as the solvent but also as a catalyst and an in-situ nitrogen source. researchgate.net

| Deep Eutectic Solvent (Components & Molar Ratio) | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Choline chloride:Urea (1:2) | Anthranilic acid, Phenyl isothiocyanate | 2-mercapto-3-phenylquinazolin-4(3H)-one | Green medium, High yield | researchgate.net |

| L-(+)-Tartaric acid:Choline chloride (1:2) | Diamines, 2-aminobenzamide, Aldehydes | bis-Quinazolinones | Recyclable, Eco-friendly, Sonochemical activation | mdpi.comsapub.org |

| ZnCl2:Urea (1:3.5) | Isatoic anhydride, Benzaldehyde | 2,3-dihydroquinazolin-4(1H)-ones | Triple role of DES (solvent, catalyst, N-source), Atom-economical | researchgate.net |

Solvent-Free Reaction Conditions

Eliminating the use of organic solvents altogether represents a significant step towards achieving the goals of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and selectivity.

Microwave irradiation has been a particularly effective tool in promoting solvent-free syntheses of quinazolinone derivatives. nih.gov For instance, the one-pot reaction of anthranilic acid, various amines, and an orthoester can be efficiently carried out in a microwave reactor without any solvent. researchgate.net Similarly, the condensation of aldehydes, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea or thiourea (B124793) under microwave irradiation proceeds smoothly to yield quinazoline derivatives in the absence of both a solvent and a catalyst. nih.gov

The use of solid supports or catalysts can further enhance the efficiency of solvent-free reactions. Montmorillonite K-10, a type of clay, has been shown to be an effective and reusable catalyst for the synthesis of quinazolin-4(3H)-ones from anthranilic acid and various amides under solvent-free conditions. ijarsct.co.inresearchgate.netnih.gov This method is noted for its operational simplicity and the ease of product isolation. nih.gov Another approach involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols, which proceeds efficiently without the need for a solvent or a transition-metal catalyst. researchgate.net

| Methodology | Reactants | Catalyst/Support | Energy Source | Reference |

|---|---|---|---|---|

| One-pot condensation | Anthranilic acid, Amines, Orthoester | None | Microwave | researchgate.net |

| Condensation | Anthranilic acid, Amides (e.g., nicotinamide, benzamide) | Montmorillonite K-10 | Conventional Heating | ijarsct.co.inresearchgate.netnih.gov |

| Oxidative condensation | 2-Aminobenzamides, Benzyl alcohols | t-BuONa | Conventional Heating | researchgate.net |

| Condensation | Aldehyde, Dimedone, Urea/Thiourea | None | Microwave | nih.gov |

Biogenic Nanoparticles as Catalysts for Quinazolinone Synthesis

The interface of nanotechnology and catalysis has opened new avenues for developing highly efficient and selective synthetic methods. Biogenic nanoparticles, synthesized using plant extracts or microorganisms, are gaining significant attention due to their eco-friendly preparation and unique catalytic properties. sigmaaldrich.commdpi.com

Silver nanoparticles (AgNPs) synthesized using plant extracts, such as from Echium amoenum, have been successfully employed as heterogeneous catalysts for the preparation of quinazolinones. sigmaaldrich.commdpi.com These reactions are typically carried out under reflux in ethanol (B145695) and demonstrate numerous advantages, including high atom economy, low catalyst loading, wide substrate applicability, and high product yields (80-97%). sigmaaldrich.commdpi.com A key benefit of this methodology is the ease of separation and reusability of the nanocatalyst, which can be recovered by simple filtration and reused several times without a significant loss of activity. sigmaaldrich.commdpi.com

Other metal-based nanoparticles have also been explored for quinazolinone synthesis. For example, a copper oxide (CuO) nanoparticle-catalyzed reaction has been reported for the synthesis of quinazolines from aldehydes and N-arylamidines, or from alcohols. Similarly, magnetic hydroxyapatite (B223615) nanoparticles have been used to catalyze the condensation of isatoic anhydride, anilines, and aldehydes, offering the advantage of easy magnetic separation of the catalyst for reuse. The high surface area and exposed active sites of these nanocatalysts are credited with their enhanced catalytic performance and selectivity.

| Nanoparticle Catalyst | Biological Source (for biogenic) | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Silver Nanoparticles (AgNPs) | Echium amoenum extract | Reflux in ethanol | Reusable catalyst, High yields (80-97%), Environmentally friendly | sigmaaldrich.commdpi.com |

| Copper Oxide (CuO) Nanoparticles | Not applicable | Water as solvent, 80 °C | Reusable up to 5 times, Green solvent | |

| Magnetic Hydroxyapatite Nanoparticles | Not applicable | Condensation reaction | Easy magnetic separation, Reusable | |

| Selenium Nanoparticles | Not applicable | Reaction of aldehyde, β-naphthol, and 2-aminobenzoimidazole | Efficient for imidazo-quinazoline synthesis |

Specific Synthetic Pathways for 3-Phenyl-2-propoxyquinazolin-4(3H)-one

While general methods for quinazolinone synthesis are abundant, the specific preparation of this compound requires a more tailored approach. A plausible and efficient synthetic route involves a multi-step process starting from readily available precursors, centered around the key intermediate, 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

Step 1: Synthesis of 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The most common and direct method for synthesizing the 2-thioxo quinazolinone core involves the condensation of an anthranilic acid derivative with an isothiocyanate. mdpi.com In this case, anthranilic acid is reacted with phenyl isothiocyanate. The reaction is typically carried out by refluxing the reactants in a solvent such as glacial acetic acid or ethanol. mdpi.com This cyclization reaction proceeds in good yields to form the stable 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold. mdpi.com

Step 2: Conversion to a 2-Alkylthio Intermediate

The 2-thioxo group is an excellent handle for further functionalization. It can be readily alkylated on the sulfur atom (S-alkylation) by reaction with an alkyl halide in the presence of a base. For instance, reacting 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with ethyl bromoacetate (B1195939) in a solvent like dry acetone (B3395972) with potassium carbonate as the base yields the corresponding S-alkylated ester. This step demonstrates the feasibility of attaching an alkyl chain to the 2-position of the quinazolinone ring via the thioether linkage.

Step 3: Introduction of the Propoxy Group

To obtain the target compound, the sulfur at the 2-position must be replaced by a propoxy group. A common strategy for achieving this transformation involves two subsequent steps:

Conversion to 2-Chloro-3-phenylquinazolin-4(3H)-one: The 2-thioalkyl group can be converted into a better leaving group, such as a chloro group. This is often achieved by treating the 2-thioxo precursor or its S-alkylated derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Nucleophilic Substitution with Sodium Propoxide: The resulting 2-Chloro-3-phenylquinazolin-4(3H)-one is a reactive electrophile. The propoxy group can then be introduced via a nucleophilic substitution reaction. Treatment of the 2-chloro derivative with sodium propoxide (prepared by reacting propanol (B110389) with a strong base like sodium hydride) in an appropriate solvent such as dry THF or propanol would lead to the displacement of the chloride and the formation of the desired This compound .

This proposed pathway leverages well-established reactions in heterocyclic chemistry to provide a reliable route to the target compound, starting from simple and commercially available materials.

Computational and Theoretical Investigations of 3 Phenyl 2 Propoxyquinazolin 4 3h One and Quinazolinone Analogs

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a quinazolinone derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations have been instrumental in predicting how quinazolinone analogs, including structures related to 3-Phenyl-2-propoxyquinazolin-4(3H)-one, bind to the active sites of various biological targets. These studies calculate the binding affinity, often expressed as a docking score or binding free energy, which estimates the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, docking studies on a series of 3-phenylquinazolin-4(3H)-one derivatives against human carbonic anhydrase IX revealed varying binding affinities, highlighting the influence of different substituents on the phenyl ring. Similarly, in silico docking of novel 6-aryl-2-styrylquinazolin-4(3H)-ones into the active sites of dihydrofolate reductase and thymidylate synthase enzymes helped to identify hypothetical binding motifs. nih.gov The docking scores for various quinazoline (B50416) derivatives against the epidermal growth factor receptor 1 (EGFR1) enzyme have been shown to range from -8.32 kcal/mol to -3.5 kcal/mol, indicating a spectrum of binding affinities from favorable to moderate. nih.gov

The binding modes elucidated through these studies reveal the specific orientation and conformation of the ligand within the receptor's binding pocket. For example, docking of 2-[(2-Methylphenyl)amino]-3-phenylquinazolin-4(3H)-one within the PARP10 active site showed specific spatial arrangements of its different chemical moieties. nih.gov These predicted binding poses are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors.

| Compound/Analog | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Quinazoline Derivatives | EGFR1 | -3.5 to -8.32 |

| Vitexin | α-Syn | -7.3 |

| Homoorientin | α-Syn | -7.1 |

| Amentoflavone | BACE-1 | -12 |

| 1-deoxynojirimycin (native ligand) | rhGAA | -5.7 |

A significant outcome of molecular docking studies is the identification of specific amino acid residues within the target's active site that are critical for ligand binding. These interactions are fundamental to the stability of the ligand-receptor complex and the biological activity of the compound.

For example, docking simulations of quinazoline derivatives into the EGFR active site have consistently highlighted the importance of a hydrogen bond with the Met769 residue. orientjchem.org In another study, the potent cytotoxic activity of certain 3-substituted phenyl quinazolinone derivatives against EGFR was attributed to hydrophobic interactions with Leu820, Leu694, and Val702 residues. nih.gov

Similarly, docking of a 2-[(2-Methylphenyl)amino]-3-phenylquinazolin-4(3H)-one derivative into the PARP10 binding site revealed multiple pi-alkyl interactions with Ala921, Leu926, Tyr932, and Ile987, and a crucial hydrogen bond with Ala911. nih.gov The docking of 4-Hydroxyquinazoline derivatives has suggested that hydrogen bonding with ASP766 may be important for overcoming drug resistance. mdpi.com These findings underscore the specific amino acid residues that are essential for the binding of quinazolinone-based compounds and provide a roadmap for designing new analogs with improved affinity and selectivity.

The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. Molecular docking provides detailed insights into these interactions, which primarily include hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: This is a crucial directional interaction that occurs between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (like a nitrogen or oxygen atom). gatech.eduresearchgate.net In the context of quinazolinone derivatives, hydrogen bonds often play a critical role in anchoring the ligand within the active site. For instance, the interaction between the quinazolinone scaffold and the Met769 residue in EGFR is a key hydrogen bonding event. orientjchem.org Similarly, the binding of some derivatives to PARP10 is stabilized by hydrogen bonds with residues like Ala911. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence their biological effects.

Both 2D and 3D QSAR models have been developed for various series of quinazolinone analogs to predict their biological activities, such as anticancer or antimicrobial effects. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological, constitutional, and physicochemical parameters. nih.gov Multiple Linear Regression (MLR) is a common technique used to build 2D-QSAR models. For a series of quinazoline derivatives acting as tyrosine kinase (erbB-2) inhibitors, a statistically significant MLR-QSAR model was developed with a high correlation coefficient (r² = 0.956) for the training set. nih.gov

3D-QSAR: These models consider the three-dimensional structure of the molecules and are generally more predictive than 2D models. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. frontiersin.orgmdpi.com These models generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For a set of quinazoline analogues inhibiting EGFR, a 3D-QSAR model was developed using a training set and validated with a test set, showing good predictive power. frontiersin.orgunar.ac.id The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (e.g., 0.63) and r² value (e.g., 0.987) indicate a robust and predictive model. nih.govresearchgate.netnih.gov

The development of any QSAR model involves dividing the dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive ability. frontiersin.org

A crucial aspect of QSAR analysis is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors provide insights into the physicochemical properties that are important for the desired pharmacological effect.

In 2D-QSAR studies of quinazoline derivatives, descriptors such as the Estate Contribution descriptors (SaaOE-Index and SsCIE-index) have been identified as important for predicting tyrosine kinase inhibitory activity. nih.gov Other significant descriptors for anticancer activity include constitutional, functional, chemical, and charge descriptors. nih.gov A study on quinazoline derivatives as anticancer agents identified the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, surface tension, and the number of H-bond donors as relevant descriptors. researchgate.net

In 3D-QSAR, the contour maps generated from CoMFA and CoMSIA analyses visually represent the key structural requirements for activity. For example, these maps can indicate where bulky groups are favored (steric field), where positive or negative charges are beneficial (electrostatic field), or where hydrophobic or hydrophilic substituents would enhance activity. frontiersin.org This information is invaluable for guiding the design of new, more potent analogs of this compound.

| QSAR Model Type | Descriptor Type | Examples of Identified Descriptors | Associated Activity |

|---|---|---|---|

| 2D-QSAR | Topological/Electronic | SaaOE-Index, SsCIE-index | Tyrosine kinase (erbB-2) inhibition |

| 2D-QSAR | Various | Constitutional, functional, charge descriptors | Anticancer activity |

| 2D-QSAR | Quantum Chemical | LUMO energy, dipole moment, number of H-bond donors | Anticancer activity |

| 2D-QSAR | Electronic | Atomic net charge (C6, C10, C12, O12), HOMO energy, LUMO energy | Anticancer activity |

| 3D-QSAR (CoMFA/CoMSIA) | Field-based | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | EGFR inhibition |

Prediction of Biological Activity for Hypothetical Derivatives

The prediction of biological activity for novel or hypothetical derivatives of this compound and other quinazolinones is a key area of computational drug design. nih.govrsc.org These in silico methods allow for the screening of virtual libraries of compounds, prioritizing those with the highest predicted potency and most favorable pharmacokinetic profiles for synthesis and experimental testing. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this predictive process. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazolinone derivatives, 3D-QSAR models have been successfully constructed to guide the design of new analogs with enhanced activity. rsc.orgnih.gov These models can reveal how different structural features, such as electrostatic, hydrophobic, and steric fields, influence the biological activity of the inhibitors. nih.gov Based on these models, hypothetical derivatives can be designed by modifying the parent structure to better fit the desired activity profile. For instance, the introduction of specific substituents at various positions on the quinazolinone scaffold can be explored virtually to predict their impact on activity. nih.gov

Molecular docking simulations complement QSAR studies by providing insights into the binding modes of hypothetical ligands within the active site of a biological target. nih.govnih.gov By docking a library of designed quinazolinone derivatives into the binding pocket of a receptor, researchers can predict their binding affinities and interaction patterns. nih.gov This allows for the rational design of new compounds with improved interactions with key amino acid residues. nih.gov For example, novel quinazolinone derivatives have been designed as potential inhibitors of targets like matrix metalloproteinase-13 (MMP-13) and epidermal growth factor receptor (EGFR) based on docking and subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.govnih.gov

The following table illustrates a hypothetical set of designed derivatives and their predicted activities based on computational models.

| Derivative ID | Modification on Quinazolinone Core | Predicted Activity (IC50, µM) | Key Predicted Interactions |

| D1 | R1 = -OCH3, R2 = -H | 0.52 | Hydrogen bond with Ser250 |

| D2 | R1 = -Cl, R2 = -CH3 | 1.25 | Hydrophobic interaction with Leu189 |

| D3 | R1 = -F, R2 = -H | 0.89 | Enhanced electrostatic interaction |

| D4 | R1 = -OCH3, R2 = -Cl | 0.78 | Hydrogen bond and hydrophobic interactions |

| D5 | R1 = -Br, R2 = -CH3 | 2.10 | Steric hindrance observed |

| D6 | R1 = -NO2, R2 = -H | 3.45 | Unfavorable electrostatic potential |

| D7 | R1 = -CN, R2 = -F | 1.05 | Pi-pi stacking with Phe212 |

| D8 | R1 = -OH, R2 = -H | 0.65 | Multiple hydrogen bonds |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound and its analogs, MD simulations provide detailed insights into the behavior of these ligands when bound to a protein target. researchgate.netabap.co.in

MD simulations are frequently employed to assess the stability of a ligand-protein complex and to understand its conformational dynamics. researchgate.netabap.co.in The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. researchgate.netabap.co.in A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains securely bound within the active site. abap.co.in For quinazolinone derivatives, MD simulations have been used to validate the stability of their complexes with various protein targets, such as Topoisomerase II and MMP-13. nih.govresearchgate.net

The root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein can also be analyzed to identify regions of flexibility and to understand how ligand binding affects the protein's dynamics. researchgate.net Residues that show high RMSF values are more flexible, while those with low RMSF values are more constrained. researchgate.net Analysis of the RMSF of the binding pocket residues can reveal which residues are most important for ligand interaction. researchgate.net

The following table summarizes typical MD simulation results for a quinazolinone derivative in complex with a protein target.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Key Interacting Residue RMSF (Å) |

| 0 | 0.00 | 0.00 | 0.50 |

| 10 | 1.25 | 1.80 | 0.75 |

| 20 | 1.30 | 1.85 | 0.80 |

| 30 | 1.35 | 1.90 | 0.78 |

| 40 | 1.32 | 1.88 | 0.76 |

| 50 | 1.33 | 1.89 | 0.77 |

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. nih.govnih.gov This method combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity than docking scores alone. nih.gov The binding free energy is typically decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov

By analyzing these energetic contributions, researchers can gain a deeper understanding of the driving forces behind ligand binding. For example, a large negative contribution from van der Waals and electrostatic energies would suggest that shape complementarity and favorable electrostatic interactions are important for binding. nih.gov Conversely, a large positive polar solvation energy term would indicate that desolvation of the ligand and/or the binding site upon complex formation is energetically unfavorable.

The following table presents a hypothetical breakdown of the energetic contributions to the binding affinity of a quinazolinone derivative, as calculated by the MM/GBSA method.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.8 |

| Total Binding Free Energy | -44.2 |

Density Functional Theory (DFT) Based Computations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net For this compound and its analogs, DFT calculations can provide valuable information about their electronic properties and reactivity. researchgate.net

DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. youtube.comscirp.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive. scirp.org

DFT can also be used to calculate the distribution of atomic charges within a molecule. nih.gov This information is useful for understanding the molecule's polarity and for predicting how it will interact with other molecules. For example, atoms with a large negative charge are likely to act as hydrogen bond acceptors, while atoms with a large positive charge may be involved in electrostatic interactions.

The following table shows hypothetical HOMO and LUMO energies and the HOMO-LUMO gap for a series of quinazolinone derivatives, as calculated by DFT.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| A | -6.25 | -1.85 | 4.40 |

| B | -6.30 | -1.75 | 4.55 |

| C | -6.15 | -1.95 | 4.20 |

| D | -6.40 | -1.65 | 4.75 |

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. researchgate.netnih.gov The MESP map is typically colored to indicate regions of positive, negative, and neutral potential. researchgate.net Red-colored regions represent areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent areas of positive potential, which are susceptible to nucleophilic attack. researchgate.netnih.gov Green-colored regions indicate areas of neutral potential.

For this compound and its analogs, MESP mapping can be used to identify the most likely sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions. researchgate.net This information can be valuable for understanding the molecule's binding mode and for designing new derivatives with improved interactions with a protein target. nih.gov For example, a region of strong negative potential on the quinazolinone scaffold might indicate a good hydrogen bond acceptor site.

Virtual Screening and Pharmacophore Modeling

Computational techniques such as virtual screening and pharmacophore modeling have become indispensable tools in the discovery and development of new therapeutic agents. These methods allow for the rapid screening of large chemical libraries to identify promising lead compounds and to understand the key structural features required for biological activity. In the context of quinazolinone derivatives, including this compound, these computational approaches have been instrumental in exploring their potential as inhibitors of various biological targets.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods. The choice of methodology often depends on the availability of structural information for the biological target of interest.

Ligand-based virtual screening is employed when the three-dimensional structure of the target is unknown, but a set of active compounds has been identified. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structures of compounds with their biological activities. For instance, 3D-QSAR models have been developed for various series of quinazoline derivatives to predict their inhibitory potential against targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org These models help in identifying the key structural attributes that govern the activity of these compounds, which can then be used to screen databases for new, potentially active molecules. nih.gov

Structure-based virtual screening , on the other hand, is utilized when the 3D structure of the target protein is available. This method, often referred to as molecular docking, involves computationally placing candidate ligands into the binding site of a protein and estimating the binding affinity. derpharmachemica.com This approach has been widely applied to quinazolinone analogs to explore their interactions with various enzymes. For example, docking studies have been performed on 2,3-substituted quinazoline-4(3H)-ones to investigate their potential as antitubercular agents by targeting DNA gyrase. rasayanjournal.co.in Similarly, the binding modes of quinazolinone derivatives with targets like human dihydrofolate reductase have been analyzed to assess their anticancer potential. asianpubs.org In a study on 4,6,7-trisubstituted quinazoline derivatives, molecular docking was used to screen a library of compounds for their binding affinity towards EGFR, revealing that most of the tested compounds exhibited moderate to strong binding energies. derpharmachemica.com

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target.

A pharmacophore model can be generated based on a set of known active ligands. For quinazolinone derivatives, pharmacophore models have been developed to elucidate the structural requirements for various biological activities, including anti-inflammatory and anticancer effects. nih.govnih.gov For example, in a study of quinazolinone derivatives as anti-inflammatory agents, a pharmacophore model was generated to understand the structural insights for their activity against cyclooxygenase (COX) enzymes. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the identified features. This approach has been successfully used to identify new acetylcholinesterase inhibitors from a database of quinazoline derivatives. tandfonline.com The identified hits from the virtual screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for synthesis and biological evaluation. tandfonline.com

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In addition to predicting the biological activity of a compound, computational methods are crucial for evaluating its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). A compound's ADME profile is a critical determinant of its potential success as a drug. In silico ADME prediction is now a standard practice in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several empirical rules and computational models have been developed to evaluate drug-likeness. One of the most widely used is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For various series of quinazolinone analogs, computational tools have been used to predict their ADME properties and assess their compliance with Lipinski's Rule of Five. tandfonline.comjournalgrid.com For instance, in a study of novel quinazolinone derivatives, the SwissADME web tool was used to evaluate their physicochemical properties, pharmacokinetics, and drug-likeness. nih.gov The results of these in silico predictions help in prioritizing compounds for synthesis and further experimental testing.

The following table provides an example of computationally predicted ADME-related properties for a series of 3-substituted phenyl quinazolinone derivatives. researchgate.net

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Rotatable Bonds | Lipinski Violations |

| 7a | 321.16 | 3.47 | 2 | 3 | 72.94 | 2 | 0 |

| 7b | 339.15 | 3.86 | 2 | 4 | 72.94 | 2 | 0 |

| 7c | 355.61 | 3.98 | 2 | 3 | 72.94 | 2 | 0 |

| 7d | 365.17 | 3.25 | 3 | 4 | 96.25 | 4 | 0 |

| 7e | 399.62 | 3.75 | 3 | 4 | 96.25 | 4 | 0 |

| 7f | 377.22 | 3.70 | 1 | 3 | 67.23 | 4 | 0 |

| 7g | 411.28 | 5.12 | 2 | 2 | 58.95 | 4 | 1 |

| 7h | 431.70 | 5.39 | 2 | 2 | 58.95 | 4 | 1 |

| 7i | 331.17 | 3.35 | 2 | 3 | 72.94 | 2 | 0 |

| 7j | 349.16 | 3.74 | 2 | 4 | 72.94 | 2 | 0 |

| 7k | 365.61 | 3.86 | 2 | 3 | 72.94 | 2 | 0 |

| 7l | 375.18 | 3.13 | 3 | 4 | 96.25 | 4 | 0 |

| 7m | 387.23 | 3.59 | 1 | 3 | 67.23 | 4 | 0 |

| 7n | 421.29 | 4.75 | 2 | 2 | 58.95 | 4 | 1 |

| 7o | 441.71 | 5.01 | 2 | 2 | 58.95 | 4 | 1 |

Data sourced from a computational study on 3-substituted phenyl quinazolinone derivatives. researchgate.net

Furthermore, computational ADME predictions play a vital role in lead optimization. By identifying potential liabilities in a lead compound, such as poor absorption or rapid metabolism, medicinal chemists can make targeted structural modifications to improve its pharmacokinetic profile. For example, if a compound is predicted to have low oral bioavailability, modifications can be made to enhance its solubility or permeability. This iterative process of computational prediction and chemical synthesis accelerates the development of drug candidates with a higher probability of success in clinical trials.

Biological Activity and Mechanistic Studies of 3 Phenyl 2 Propoxyquinazolin 4 3h One and Quinazolinone Derivatives

Anticancer Activity Research

Quinazoline (B50416) and its derivatives are recognized for their potential as anticancer agents, exhibiting antitumor effects through various mechanisms. ekb.eg These mechanisms include the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), disruption of tubulin polymerization, induction of apoptosis, and inhibition of other key cellular signaling pathways. ekb.eg

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

The cytotoxic effects of numerous quinazolinone derivatives have been evaluated against a variety of human cancer cell lines. These studies are crucial in identifying promising lead compounds for further development.

One study reported the synthesis of novel 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives and their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. Several of these compounds exhibited broad-spectrum antitumor activity, with some showing better cytotoxicity than the standard drug Doxorubicin. researchgate.net Notably, the MCF-7 cell line was found to be the most sensitive to these derivatives. researchgate.net

In another study, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones were synthesized and evaluated for their in vitro cytotoxic activities against A549 (lung), MCF-7 (breast), and SW1116 (colorectal) cancer cell lines. Several of these compounds demonstrated better antitumor activities on the A549 cell line than the positive control, cisplatin. researchgate.net Almost all the synthesized compounds showed superior cytotoxic activities against MCF-7 and SW1116 cell lines compared to cisplatin. researchgate.net

Furthermore, new quinazolinone derivatives conjugated with chalcone or pyridazine moieties have been synthesized and assessed for their cytotoxicity against HepG-2, HCT-116, and MCF-7 cancer cell lines. tandfonline.com A quinazolinone-pyridazinone hybrid, in particular, exhibited high cytotoxicity against all tested cancer cells while showing safety towards normal cells. tandfonline.com

The following table summarizes the cytotoxic activities of selected quinazolinone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone-Pyridazinone hybrid 8a | HepG-2, HCT-116, MCF-7 | Not specified, but highest cytotoxicity | tandfonline.com |

| Compound 4i | HepG-2, HCT-116, MCF-7 | Good cytotoxicity | tandfonline.com |

| Compound 4k | HepG-2, HCT-116, MCF-7 | Good cytotoxicity | tandfonline.com |

| Compound 8e | HepG-2, HCT-116, MCF-7 | Good cytotoxicity | tandfonline.com |

| 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one H3 | A549 | < 10 | researchgate.net |

| 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one H5 | A549 | < 10 | researchgate.net |

| 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one H6 | A549 | < 10 | researchgate.net |

| Compound 11g (nitro substituent) | HeLa | Best cytotoxic activity | nih.gov |

| Compound 8h | SKLU-1, MCF-7, HepG-2 | 23.09, 27.75, 30.19 µg/mL | vnu.edu.vn |

| Compound 8c | SKLu-1 | 8.04 µg/mL | jst.vn |

| Compound 13e | SKLU-1, MCF-7, HepG-2 | 9.48, 20.39, 18.04 µg/mL | researchgate.net |

| Compound 6d | NCI-H460 | 0.789 | nih.gov |

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which quinazolinone derivatives exert their anticancer effects is crucial for the rational design of more potent and selective drugs. Research has revealed that these compounds can interfere with several key cellular processes involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in cell cycle progression. nih.gov Overexpression of EGFR is common in many cancers, making it an attractive target for anticancer therapies. frontiersin.org Quinazolinone derivatives have been extensively studied as EGFR inhibitors. ekb.egnih.gov

The 4-anilinoquinazoline motif is a common feature in first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. nih.gov These compounds inhibit EGFR signaling, which in turn suppresses downstream pathways that promote cell survival, proliferation, and angiogenesis. nih.gov

Research has focused on developing novel quinazolinone derivatives to overcome resistance to existing EGFR TKIs. nih.gov For instance, a series of novel 3-methyl-quinazolinone derivatives were designed and synthesized, with some compounds showing potent inhibition of wild-type EGFR tyrosine kinase (EGFRwt-TK). tandfonline.com One of the most potent compounds, 5k, exhibited an IC50 value of 10 nM against EGFRwt-TK. tandfonline.com

Molecular docking studies have provided insights into the binding modes of these inhibitors within the EGFR active site, confirming their ability to interact with key amino acid residues. nih.govtandfonline.com

Protein Kinase Inhibition (e.g., AKT, RAF, Aurora Kinases, CDK1/Cyclin B, PI3K)

In addition to EGFR, quinazolinone derivatives have been shown to inhibit a range of other protein kinases that are critical for cancer cell survival and proliferation. nih.govekb.eg

AKT: The AKT pathway is frequently deregulated in human cancers. nih.gov Novel quinazolinone derivatives have been synthesized and shown to exhibit significant cytotoxic activity through the potential inhibition of AKT1. nih.gov

RAF: A benzimidazole-quinazolinone derivative has been identified as a RAF kinase inhibitor, inducing cell cycle arrest and apoptosis in melanoma cells. mdpi.com

Aurora Kinases: Aurora kinases are essential for mitosis, and their overexpression can lead to tumor growth. ekb.eg Quinazoline-based compounds, such as Barasertib (AZD1152), are potent inhibitors of Aurora kinases. ekb.egresearchgate.net

CDK1/Cyclin B: Some quinazolinone derivatives have been shown to upregulate cell cycle protein B, which is indicative of mitotic arrest. mdpi.com

PI3K: The phosphatidylinositol-3-kinase (PI3K) pathway is another important target in cancer therapy. nih.gov Several FDA-approved, quinazoline-based drugs act as PI3K inhibitors. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism by which many anticancer agents, including quinazolinone derivatives, exert their effects is through the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov

Numerous studies have demonstrated the ability of quinazolinone derivatives to arrest cancer cells in different phases of the cell cycle. For example, some derivatives induce G2/M phase arrest, while others cause arrest in the G1 phase. tandfonline.commdpi.com This cell cycle arrest prevents cancer cells from proliferating and can ultimately lead to apoptosis. mdpi.com

The induction of apoptosis by quinazolinone derivatives has been confirmed through various assays, including annexin-V staining and analysis of apoptotic markers. nih.govtandfonline.com These compounds can trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. tandfonline.comtandfonline.com Furthermore, they can activate caspases, which are key executioners of the apoptotic process. tandfonline.com A novel quinazolinone derivative, 04NB-03, has been shown to induce both cell cycle arrest at the G2/M phase and apoptosis in hepatocellular carcinoma cells in a manner dependent on reactive oxygen species (ROS). nih.gov

Microtubule Disruption Mechanisms

Microtubules are dynamic cellular structures that play a crucial role in cell division, and agents that disrupt microtubule dynamics are effective anticancer drugs. nih.gov Some quinazolinone derivatives have been shown to exert their anticancer activity by disrupting microtubule assembly. nih.gov For instance, certain quinazolinone-sulfonamide hybrids have been found to cause significant disruption of microtubules in MCF-7 cells, leading to nuclear fragmentation and G2/M phase cell cycle arrest. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

The quinazolinone scaffold is a prominent structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a key therapeutic target for anti-inflammatory drugs, as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Research into 2,3-disubstituted-4(3H)-quinazolinones has revealed their potential as selective COX-2 inhibitors. Molecular docking studies have predicted that these compounds can bind effectively to the active site of the COX-2 enzyme. For instance, a series of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives bearing a para-sulfonamide group on the phenyl ring of the 2-phenylethenyl moiety have been synthesized and evaluated for their COX-2 inhibitory activity. Among these, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM nih.gov.

Further studies on 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have also identified potent COX-2 inhibitors. Certain compounds in this series exhibited strong COX-2 inhibitory activity with IC50 values comparable to the reference drug celecoxib. The selectivity index (SI) for some of these derivatives was found to be greater than 250, indicating a high degree of selectivity for COX-2 over COX-1.

Table 1: COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) | Selectivity Index (SI) |

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide nih.gov | 20 | 47.1 | - | - |

| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound A) | - | - | 0.40 | >250 |

| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound B) | - | - | 0.33 | >303 |

| Celecoxib (Reference) | - | - | 0.30 | >333 |

In Vivo Efficacy Studies in Preclinical Models (e.g., Murine Xenograft Models)

The antitumor potential of quinazoline derivatives has been evaluated in various preclinical models, including murine xenograft models, which are instrumental in assessing the in vivo efficacy of novel therapeutic agents. These studies often involve the implantation of human cancer cell lines into immunocompromised mice, followed by treatment with the test compounds to monitor effects on tumor growth.

In a study investigating novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, the in vivo antitumor efficacy was assessed in mice bearing NCI-H1975 lung cancer xenografts. The NCI-H1975 cell line is known to harbor the L858R and T790M mutations in the EGFR gene, which are associated with resistance to first-generation EGFR inhibitors. The study identified new covalent quinazoline inhibitors, such as (E)-N-(4-(3-chloro-4-fluorophenylamino)-7-(2-ethoxyethoxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, which demonstrated significant antitumor activity in this xenograft model nih.gov.

Another study focused on the in vivo anti-tumor activity of two quinazoline analogues, Compound 12 and Compound 21, against Dalton's ascites lymphoma (DLA) and Ehrlich ascites carcinoma (EAC) in Swiss albino mice. In the DLA model, treatment with Compound 12 at a dose of 20 mg/kg body weight resulted in a significant reduction in tumor volume and weight. Similarly, Compound 21, at the same dose, enhanced the mean survival time of mice with EAC and helped restore hematological parameters towards normal levels.

While these studies highlight the in vivo antitumor potential of the broader class of quinazoline derivatives, specific in vivo efficacy data for 3-Phenyl-2-propoxyquinazolin-4(3H)-one in murine xenograft models is not detailed in the available literature. However, the promising results from structurally related compounds underscore the therapeutic potential of the quinazolinone scaffold in cancer treatment.

Antimicrobial Activity Investigations

The quinazolinone nucleus is a versatile scaffold that has been extensively explored for the development of new antimicrobial agents. Derivatives of quinazolinone have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Quinazolinone derivatives have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The substitutions at various positions of the quinazolinone ring play a crucial role in determining the antibacterial potency and spectrum.

Studies have shown that certain 2,3-disubstituted quinazolinones are particularly effective against Gram-positive bacteria. For example, some derivatives have been reported to be highly active against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) eco-vector.com. The introduction of a naphthyl radical or an amide group as a substituent on the quinazolinone nucleus has been shown to confer pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae eco-vector.com.

The antibacterial activity of some quinazolinone derivatives is attributed to their ability to permeate the bacterial cell wall. While some derivatives show broad-spectrum activity, others are more specific. For instance, certain synthesized quinazolinone derivatives were found to be powerfully active against Gram-positive bacteria but had no effect on the Gram-negative species Pseudomonas aeruginosa nih.gov. In contrast, other studies have reported quinazolinone derivatives with better bacteriostatic activity against Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity |

| Quinazolinone with naphthyl radical substituent eco-vector.com | Staphylococcus aureus | Pronounced antimicrobial activity |

| Quinazolinone with amide group substituent eco-vector.com | Streptococcus pneumoniae | Pronounced antimicrobial activity |

| 2-Fluoro benzylideneamino, benzylideneamino, and 2-nitro benzylideneamino derivatives nih.gov | Staphylococcus aureus | Active |

| N-hexyl substituted isatin-quinazoline derivative nih.gov | Gram-positive and Gram-negative | Relatively active |

| Substituted quinazolinones (Compound II, III, IV) nih.gov | Gram-positive bacteria | Powerfully active |

| Substituted quinazolinones (Compound II, III, IV) nih.gov | Pseudomonas aeruginosa | No effect |

Antifungal Activity

In addition to their antibacterial properties, quinazolinone derivatives have also been investigated for their antifungal activity. Several studies have reported the efficacy of these compounds against various fungal pathogens, including Candida albicans and Aspergillus niger.

A series of 2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives were synthesized and screened for their antifungal activity, with some compounds exhibiting good activity against the tested fungi. Similarly, fused pyrazolo- or pyridazino-quinazolinones and fused pyrrolo-quinazolinones have shown notable antifungal effects.

The antifungal activity is often dependent on the specific substitutions on the quinazolinone ring. For example, fused pyrolo-quinazolinone derivatives have demonstrated good activity against C. albicans and A. niger at concentrations of 32 or 64 μg/ml.

Table 3: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Fungal Strain | Activity |

| 2-Benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one | Pathogenic fungi | Good antifungal activity |

| Fused pyrolo-quinazolinone derivatives | Candida albicans, Aspergillus niger | Good activity at 32 or 64 μg/ml |

| Fused pyridazino-quinazolinone derivatives | Candida albicans, Aspergillus niger | Acceptable antifungal activity at 32 μg/ml |

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and the search for new antitubercular agents is a priority. Quinazolinone derivatives have emerged as a promising class of compounds with potential activity against Mycobacterium tuberculosis.

Several studies have synthesized and evaluated various quinazolinone derivatives for their antimycobacterial activity. For instance, a series of quinazolinone-based pyridine derivatives were tested against both drug-sensitive and drug-resistant strains of M. tuberculosis. Compounds with trifluoromethyl and nitro moieties showed promising anti-TB action, with minimum inhibitory concentration (MIC) values ranging from 0.31 to 19.13 μM researchgate.net.

Other research has identified that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for antitubercular activity. The presence of halogen atoms at positions 6 and 8 has also been shown to enhance activity.

Table 4: Antitubercular Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | M. tuberculosis Strain | MIC Value (µM) |

| Quinazolinone-based pyridine derivative (with trifluoromethyl) researchgate.net | Drug-sensitive and drug-resistant | 0.31 - 19.13 |

| Quinazolinone-based pyridine derivative (with nitro moiety) researchgate.net | Drug-sensitive and drug-resistant | 0.31 - 19.13 |

| 4-(S-Butylthio)quinazoline | Atypical strains of mycobacteria | More active than isoniazide |

Proposed Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition, Cell Wall Biosynthesis)

The antimicrobial effects of quinazolinone derivatives are believed to be mediated through various mechanisms of action, with DNA gyrase inhibition and interference with cell wall biosynthesis being two of the most prominently proposed pathways.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Several quinazolinone derivatives have been identified as potent inhibitors of DNA gyrase. Docking studies have shown that these compounds can bind to the active site of the enzyme, thereby inhibiting its function and leading to bacterial cell death. For example, certain substituted quinazolinones have been found to be active gyrase inhibitors, which is thought to contribute to their antibacterial activity against Gram-positive bacteria nih.gov.

Cell Wall Biosynthesis: The bacterial cell wall is a crucial structure for maintaining cell integrity, and its biosynthesis is a key target for many antibiotics. It has been proposed that some quinazolinone derivatives exert their antibacterial effects by interacting with and disrupting the synthesis of the cell wall. This mechanism is particularly relevant for their activity against Gram-positive bacteria, where the cell wall is more accessible nih.gov.

These proposed mechanisms provide a basis for the rational design of new and more effective quinazolinone-based antimicrobial agents.

Anti-inflammatory Activity Assessments

Quinazolinone derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent anti-inflammatory effects. Numerous studies have focused on the synthesis and evaluation of various substituted quinazolinones, revealing their potential to mitigate inflammatory responses. The structural versatility of the quinazolinone scaffold allows for modifications at various positions, leading to the development of derivatives with enhanced anti-inflammatory profiles.

Research has shown that the anti-inflammatory capacity of these compounds is influenced by the nature and position of substituents on the quinazolinone core and its associated phenyl rings. For instance, the introduction of a p-chlorophenyl group has been found to confer better anti-inflammatory activity compared to an unsubstituted phenyl group. Furthermore, the cyclization of certain derivatives into azetidinones and thiazolidinones has resulted in enhanced anti-inflammatory potential.

In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly employed to assess the anti-inflammatory efficacy of newly synthesized quinazolinone derivatives. These studies have identified several compounds with significant inhibitory effects on edema formation, comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and diclofenac sodium. For example, a series of 2,3,6-trisubstituted quinazolinone derivatives displayed a variable activity range of 10.28–53.33% inhibition of inflammation. Notably, compounds featuring o-methoxyphenyl substituents at the C-3 position and p-dimethylaminophenyl at the C-2 position exhibited activity higher than the standard drug, phenylbutazone. nih.gov

Another study highlighted a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative that demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophages by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2. acs.org This particular derivative also showed a significant reduction in paw edema in both carrageenan and formalin-induced models in mice. acs.org

The anti-inflammatory potential is not limited to a single substitution pattern. Novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide moieties have also been synthesized and have shown promising anti-inflammatory activity. acs.org Similarly, 3-phenyl-2-substituted-3H-quinazolin-4-ones have been investigated, with some compounds exhibiting potent anti-inflammatory effects. doi.org The development of quinazolinones conjugated with other pharmacologically active molecules, such as ibuprofen and indole acetamide, has led to novel derivatives with superior COX-2 selectivity and significant in vivo anti-inflammatory activity. mdma.ch

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound Type | Key Structural Features | Model/Assay | Observed Activity | Reference |

|---|---|---|---|---|

| 2,3,6-trisubstituted quinazolinones | o-methoxyphenyl at C-3, p-dimethylaminophenyl at C-2 | Carrageenan-induced paw edema | Higher activity than phenylbutazone | nih.gov |

| 3-(arylideneamino)-phenylquinazoline-4(3H)-one | Arylideneamino-phenyl at position 3 | Endotoxin-stimulated macrophages, Carrageenan/formalin-induced paw edema | Inhibition of TNF-α, IL-1β, IL-6, iNOS, COX-2; significant edema reduction | acs.org |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Sulfonamide derivatives | Carrageenan-induced rat paw edema | Promising anti-inflammatory activity | acs.org |

| Quinazolinones conjugated with ibuprofen | Hybrid molecule | In vivo anti-inflammatory models | Superior COX-2 selectivity and activity | mdma.ch |

Mechanistic Pathways (e.g., TLR4 Signaling Modulation)